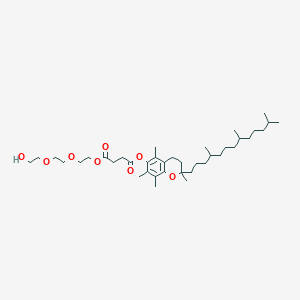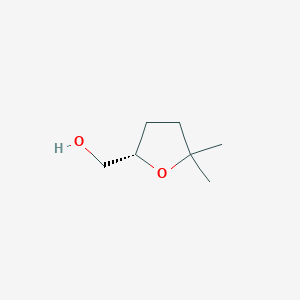
4-Cyclopropyl-2-fluorobenzoic acid
Vue d'ensemble
Description
4-Cyclopropyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C10H9FO2 . It is a derivative of benzoic acid, which is a type of carboxylic acid . The compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzoic acid structure .
Synthesis Analysis
The synthesis of 4-Cyclopropyl-2-fluorobenzoic acid or its derivatives typically involves chemical reactions with various reagents . For instance, the corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-2-fluorobenzoic acid is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzoic acid structure . The InChI representation of the molecule isInChI=1S/C10H9FO2/c11-9-5-7 (6-1-2-6)3-4-8 (9)10 (12)13/h3-6H,1-2H2, (H,12,13) . Physical And Chemical Properties Analysis
4-Cyclopropyl-2-fluorobenzoic acid has a molecular weight of 180.17 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 213 . The compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
The chemical structure of 4-Cyclopropyl-2-fluorobenzoic acid has been utilized in the synthesis of various organic compounds. Notably, it has been employed in the creation of novel 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, showcasing its versatility in forming complex organic structures with potential biological activities (Shi et al., 2000). Moreover, the compound has found applications in the synthesis of new biologically active molecules, emphasizing its role as a pharmacophore in the development of antimicrobial agents (Holla et al., 2003).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal potential of derivatives of 4-Cyclopropyl-2-fluorobenzoic acid has been extensively studied. Compounds synthesized from this acid have demonstrated promising antimicrobial activity against various bacterial strains, underlining the compound's potential in addressing drug-resistant infections and its role in the discovery of new therapeutic agents (Rollas et al., 2002, Al‐Qawasmeh et al., 2009).
Biochemical and Pharmacological Research
4-Cyclopropyl-2-fluorobenzoic acid and its derivatives have been a focal point in biochemical and pharmacological research. Studies have showcased its applications in the development of potent antioxidant agents, with derivatives exhibiting significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases (Ghanbari Pirbasti et al., 2016). Furthermore, the acid's derivatives have been investigated for their immunosuppressive activity, highlighting their potential in the treatment of autoimmune diseases and in organ transplantation protocols (Lv et al., 2009).
Safety and Hazards
The safety data sheet for 4-Cyclopropyl-2-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing dust, ensuring adequate ventilation, and avoiding contact with skin and eyes .
Relevant Papers One relevant paper discusses the synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compounds . This paper could provide valuable insights into the potential applications of 4-Cyclopropyl-2-fluorobenzoic acid in the field of medicinal chemistry.
Mécanisme D'action
Mode of Action
It’s known that fluorinated compounds can interact with enzymes in a similar manner to their non-fluorinated counterparts, due to fluorine’s similar size to hydrogen and hydroxyl . The cyclopropyl group may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.
Biochemical Pathways
It’s known that fluorinated benzoic acid derivatives can be metabolized by microorganisms, potentially affecting various biochemical pathways . For instance, 3-fluorobenzoic acid can be catabolized via the benzoate-degrading pathway .
Pharmacokinetics
Fluorinated compounds are generally known for their improved pharmacokinetic properties, including enhanced metabolic stability and lipophilicity . The presence of a cyclopropyl group may also influence these properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropyl-2-fluorobenzoic acid . For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances. Additionally, the compound’s environmental impact is an important consideration, given the potential for fluorinated compounds to generate toxic metabolites .
Propriétés
IUPAC Name |
4-cyclopropyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZCTDSUYXKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluorobenzoic acid | |
CAS RN |
1247927-81-6 | |
| Record name | 4-cyclopropyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)



![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)



![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)